molecular formula C7H12O3 B013720 Methyl 6-oxohexanoate CAS No. 6654-36-0

Methyl 6-oxohexanoate

Cat. No. B013720
Key on ui cas rn: 6654-36-0
M. Wt: 144.17 g/mol
InChI Key: FDNFXHCDOASWAY-UHFFFAOYSA-N
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Patent
US08053435B2

Procedure details

Pyridinium chlorochromate (16.27 g, 75.48 mM) was dissolved in dichloromethane (140 ml), and a solution of methyl 6-hydroxy-hexanoate (10.03 g, 68.61 mM) obtained in Preparation Example 3-1 dissolved in dichloromethane (20 ml) was added dropwise thereto for 30 min. The resulting mixture was stirred at 25˜30° C. for 2 hrs. After the completion of reaction, the reaction mixture was diluted with ethyl ether, filtered and concentrated under reduced pressure. The residue thus obtained was subjected to a silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/4) to obtain 5.77 g of the title compound (yield 59%).
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
59%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5]C)(=[O:3])[CH3:2].[CH3:7][CH2:8][CH2:9][CH2:10]CC.C([O:15]CC)C>ClCCl>[O:15]=[CH:10][CH2:9][CH2:8][CH2:7][CH2:2][C:1]([O:4][CH3:5])=[O:3] |f:0.1|

Inputs

Step One
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 25˜30° C. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
After the completion of reaction
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=CCCCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.77 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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